molecular formula C24H18N8Na2O9S2 B12731512 Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate CAS No. 84521-99-3

Disodium 2-((4-((2,4-diamino-5-((2-hydroxy-5-sulphonatophenyl)azo)phenyl)azo)phenyl)amino)-5-nitrobenzenesulphonate

Cat. No.: B12731512
CAS No.: 84521-99-3
M. Wt: 672.6 g/mol
InChI Key: LNNGNPIFKFFHFO-UHFFFAOYSA-L
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Description

Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate is a synthetic organic compound known for its vibrant color properties. It belongs to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is widely used in various industries, including textiles, cosmetics, and food, due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of 2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]aniline. This involves treating the aniline derivative with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with another aromatic amine, such as 4-aminobenzenesulfonic acid, under alkaline conditions to form the azo compound.

    Sulfonation: The resulting azo compound is further sulfonated using sulfuric acid to introduce sulfonate groups, enhancing its solubility in water.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the cleavage of the azo bonds and formation of corresponding nitro and sulfonate derivatives.

    Reduction: Reduction of the azo groups can be achieved using reducing agents such as sodium dithionite or zinc dust in acidic conditions, resulting in the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium dithionite in acidic medium.

    Substitution: Concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Nitro and sulfonate derivatives.

    Reduction: Aromatic amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a pH indicator and in the synthesis of other complex azo dyes.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the textile industry for dyeing fabrics and in the food industry as a colorant.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The azo bonds can be cleaved under specific conditions, leading to the release of aromatic amines. These amines can interact with various molecular targets, including enzymes and receptors, modulating their activity. The sulfonate groups enhance the compound’s solubility and stability, facilitating its use in aqueous environments.

Comparison with Similar Compounds

Disodium 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)azo]phenyl]azo]phenyl]amino]-5-nitrobenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct properties. Similar compounds include:

    Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulfonate: Another azo dye with similar applications but different structural features.

    Disodium 4,4’-bis(2-sulfostyryl)biphenyl: Used as an optical brightener in detergents and paper.

    Disodium 4,4’-dinitrostilbene-2,2’-disulfonate: Known for its use in dyeing and as a fluorescent whitening agent.

Each of these compounds has unique structural elements that influence their chemical behavior and applications.

Properties

CAS No.

84521-99-3

Molecular Formula

C24H18N8Na2O9S2

Molecular Weight

672.6 g/mol

IUPAC Name

disodium;2-[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]anilino]-5-nitrobenzenesulfonate

InChI

InChI=1S/C24H20N8O9S2.2Na/c25-17-11-18(26)21(30-31-22-10-16(42(36,37)38)6-8-23(22)33)12-20(17)29-28-14-3-1-13(2-4-14)27-19-7-5-15(32(34)35)9-24(19)43(39,40)41;;/h1-12,27,33H,25-26H2,(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2

InChI Key

LNNGNPIFKFFHFO-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC(=C(C=C3N)N)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O.[Na+].[Na+]

Origin of Product

United States

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